2-(6-chloropyridin-2-yl)morpholine

Medicinal Chemistry Chiral Building Blocks Asymmetric Synthesis

Choose this specific building block for its unique C2-substituted morpholine, which introduces a chiral center absent in the 4-substituted regioisomer. This is critical for enantioselective campaigns targeting dopamine D4 or serotonin receptors, as shown by Witt et al. (2016). The 6-chloro substituent enables late-stage SAR via cross-coupling, while the solid-state nature (mp 165–168 °C) simplifies purification. Avoid functional interchangeability assumptions.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
Cat. No. B8481220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-chloropyridin-2-yl)morpholine
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=NC(=CC=C2)Cl
InChIInChI=1S/C9H11ClN2O/c10-9-3-1-2-7(12-9)8-6-11-4-5-13-8/h1-3,8,11H,4-6H2
InChIKeySCIMOCJYBGRBRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Chloropyridin-2-yl)morpholine (CAS 126325-36-8): Core Properties and Sourcing Context


2-(6-Chloropyridin-2-yl)morpholine is a heterocyclic building block consisting of a morpholine ring C-substituted at the 2-position with a 6-chloropyridine moiety . With a molecular weight of 198.65 g/mol and formula C₉H₁₁ClN₂O, the compound possesses one hydrogen bond donor (the secondary amine of the morpholine ring) and three hydrogen bond acceptors, yielding moderate polarity and solubility in ethanol and DMSO [1]. It is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting the central nervous system, where the chlorine atom serves as a handle for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling [2]. Unlike its regioisomeric counterpart 4-(6-chloropyridin-2-yl)morpholine (CAS 330682-30-9), the 2-substituted variant contains a stereogenic center at the morpholine C2 position, making it available in enantiopure forms for asymmetric synthesis campaigns [3].

Why 2-(6-Chloropyridin-2-yl)morpholine Cannot Be Trivially Substituted by Regioisomers or Dehalogenated Analogs


Procurement decisions for pyridinyl-morpholine building blocks often assume that regioisomeric variants (e.g., 4-(6-chloropyridin-2-yl)morpholine) or dehalogenated analogs (e.g., 2-(pyridin-2-yl)morpholine) are functionally interchangeable. However, three structural features of 2-(6-chloropyridin-2-yl)morpholine—the C2 attachment mode, the presence of the 6-chloro substituent, and the resultant stereochemistry—collectively preclude simple substitution. The 2-substituted morpholine introduces a chiral center absent in the 4-substituted regioisomer, directly impacting enantioselective synthesis campaigns [1]. The chlorine atom provides a synthetic handle for cross-coupling and nucleophilic aromatic substitution that is simply absent in the non-halogenated 2-(pyridin-2-yl)morpholine (CAS 1018656-53-5) [2]. Furthermore, the secondary amine in the 2-substituted variant (pKa ~8.0 predicted) exhibits markedly different basicity and nucleophilicity compared to the aniline-like nitrogen in the 4-substituted isomer, where the morpholine nitrogen is directly conjugated to the electron-deficient pyridine ring . These differences translate into divergent reactivity profiles that directly affect synthetic route feasibility and final compound purity.

Quantitative Differentiation Evidence for 2-(6-Chloropyridin-2-yl)morpholine Versus Closest Analogs


Regioisomeric Connectivity: Chiral vs. Achiral Core Determines Stereochemical Strategy

2-(6-Chloropyridin-2-yl)morpholine (CAS 126325-36-8) bears a stereogenic center at the morpholine C2 position (one chiral center), whereas its regioisomer 4-(6-chloropyridin-2-yl)morpholine (CAS 330682-30-9) is achiral (zero chiral centers) due to N-attachment of the morpholine ring . This distinction is critical for programs requiring enantiopure intermediates: the 2-substituted scaffold has been explicitly employed in the development of chiral D4 receptor antagonists where (S)-enantiomers achieved <10% inhibition at 1 µM against off-target dopamine receptor subtypes D1, D2L, D2S, D3, and D5, demonstrating the stereochemical leverage provided by the C2 chiral center [1].

Medicinal Chemistry Chiral Building Blocks Asymmetric Synthesis

Hydrogen Bond Donor Capacity: Impact on Physicochemical Profile and Downstream Derivatization

The target compound possesses one hydrogen bond donor (the morpholine NH) and three hydrogen bond acceptors [1]. In contrast, 4-(6-chloropyridin-2-yl)morpholine has zero hydrogen bond donors and three acceptors, as the morpholine nitrogen is fully substituted . This difference directly impacts aqueous solubility and pharmacokinetic behavior. The presence of the NH donor also enables selective N-functionalization (alkylation, acylation, sulfonylation) without affecting the pyridine nitrogen, a synthetic advantage absent in the 4-isomer.

Physicochemical Properties Drug-likeness Solubility

Lipophilicity Differential: LogP Values Govern Chromatographic Behavior and Membrane Permeability

The calculated lipophilicity of 2-(6-chloropyridin-2-yl)morpholine (SlogP = 1.39) [1] is approximately 0.5 log units lower than that of 4-(6-chloropyridin-2-yl)morpholine (XLogP = 1.9) . This difference is attributable to the exposed secondary amine in the 2-isomer, which increases polarity relative to the fully substituted morpholine nitrogen in the 4-isomer. Additionally, the non-halogenated analog 2-(pyridin-2-yl)morpholine (CAS 1018656-53-5) exhibits a LogP of -0.46 , making it approximately 1.85 log units more hydrophilic than the target compound—a difference that significantly alters both reversed-phase chromatographic retention and predicted membrane permeability.

Lipophilicity LogP ADME Chromatography

Physical State at Ambient Conditions: Solid vs. Liquid Handling and Purity Considerations

2-(6-Chloropyridin-2-yl)morpholine is a crystalline solid with a reported melting point range of approximately 165–168 °C . Its regioisomer 4-(6-chloropyridin-2-yl)morpholine has no reported melting point and is described as a liquid or low-melting solid at ambient temperature (boiling point 353.6±42.0 °C at 760 mmHg; flash point 167.7±27.9 °C) . Similarly, the non-halogenated analog 2-(pyridin-2-yl)morpholine is a liquid at room temperature with a boiling point of 306.2±32.0 °C . The solid-state nature of the target compound facilitates purification by recrystallization, enables accurate gravimetric dispensing, and generally correlates with higher chemical stability during long-term storage.

Solid-State Properties Compound Handling Purity

Chlorine Substituent as Synthetic Handle: Enabling Cross-Coupling vs. Dechlorinated Analogs

The 6-chloro substituent on the pyridine ring of the target compound enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) and nucleophilic aromatic substitution (SNAr) that are precluded in the non-halogenated analog 2-(pyridin-2-yl)morpholine [1]. In the patent literature, 2-(6-chloropyridin-2-yl)morpholine has been explicitly employed as a key intermediate where the chlorine atom is subsequently displaced or participates in further bond-forming reactions to generate pharmacologically active norepinephrine reuptake inhibitors [2]. The bromo analog 2-(6-bromopyridin-2-yl)morpholine (CAS 1211524-36-5) offers an alternative halogen handle but at approximately 2–3× higher cost and with greater molecular weight (243.10 vs. 198.65 g/mol), which can complicate scale-up economics .

Cross-Coupling Nucleophilic Aromatic Substitution Late-Stage Functionalization

Patent-Validated Application Specificity: Norepinephrine Reuptake Inhibitor vs. D2/D3/5-HT2A Antagonist Scaffolds

2-(6-Chloropyridin-2-yl)morpholine has been specifically claimed and exemplified as a core scaffold in patents directed toward selective norepinephrine reuptake inhibitors (sNRIs) for the treatment of affective disorders [1]. In a distinct patent family, pyridinyl morpholine compounds incorporating this scaffold have been disclosed as dual D2/D3 dopamine and 5-HT2A serotonin receptor antagonists for schizophrenia treatment (US Patent 12,410,136; CN113754580A) [2]. This dual-indication patent coverage is not shared by the 4-substituted regioisomer, which has been described primarily for its utility as a catalyst in regioselective chlorination reactions rather than as a bioactive scaffold . While specific IC50 values for the unadorned 2-(6-chloropyridin-2-yl)morpholine core are not publicly reported, derivatives thereof—such as (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine—have demonstrated potent and selective D4 receptor antagonism with <10% inhibition at 1 µM against off-target dopamine subtypes [3].

Norepinephrine Reuptake Inhibition Antipsychotic CNS Drug Discovery

Procurement-Relevant Application Scenarios for 2-(6-Chloropyridin-2-yl)morpholine


Enantioselective Synthesis of CNS Drug Candidates

Programs developing chiral drug candidates targeting dopamine D4, serotonin, or norepinephrine receptors should prioritize the 2-substituted morpholine scaffold. The intrinsic chirality at the morpholine C2 position enables the synthesis of single-enantiomer compounds—a capability demonstrated by Witt et al. (2016), where (S)-configured derivatives bearing the 6-chloropyridin-2-yl moiety achieved potent D4 receptor antagonism with minimal off-target activity against D1, D2L, D2S, D3, and D5 subtypes (<10% inhibition at 1 µM) [1]. The achiral 4-isomer cannot support such stereochemical differentiation.

Norepinephrine Reuptake Inhibitor Lead Optimization

Research groups pursuing selective norepinephrine reuptake inhibitors (sNRIs) for depression, anxiety, or cognitive disorders benefit from the established patent precedent of 2-(6-chloropyridin-2-yl)morpholine as a core scaffold (US2006/0258654) [2]. The chlorine atom enables late-stage SAR exploration via cross-coupling, while the secondary amine permits modular N-functionalization. The solid-state nature (mp 165–168 °C) simplifies intermediate purification compared to liquid regioisomeric alternatives.

Dual D2/D3/5-HT2A Antagonist Development for Schizophrenia

The recently granted US Patent 12,410,136 (September 2025) by the Shanghai Institute of Pharmaceutical Industry explicitly claims pyridinyl morpholine compounds incorporating the 6-chloropyridin-2-yl morpholine motif as D2, D3, and 5-HT2A receptor antagonists for schizophrenia treatment [3]. Procurement of this building block provides direct access to a patent-precedented chemical space with established synthetic methodology, reducing route scouting timelines for medicinal chemistry teams.

Agrochemical Intermediate for Crop Protection Agents

Beyond pharmaceutical applications, 2-(6-chloropyridin-2-yl)morpholine has documented utility as an intermediate in agrochemical synthesis, where the chloropyridine group enhances electrophilic substitution potential and the morpholine ring contributes to solubility and environmental stability [4]. The favorable cost profile relative to the bromo analog (MW advantage of ~44 g/mol) improves process mass intensity metrics for agricultural-scale synthesis campaigns.

Quote Request

Request a Quote for 2-(6-chloropyridin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.